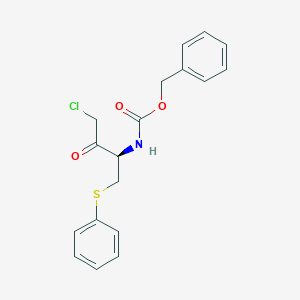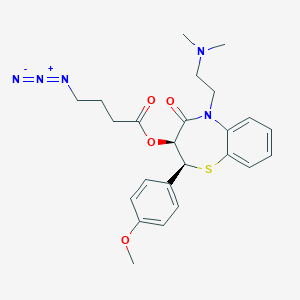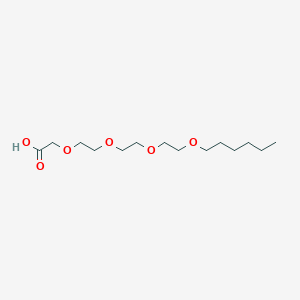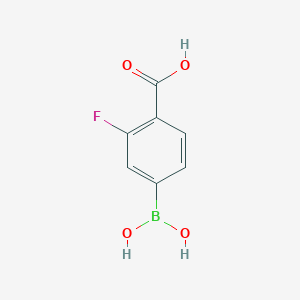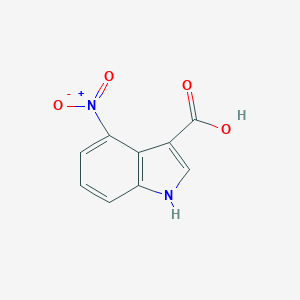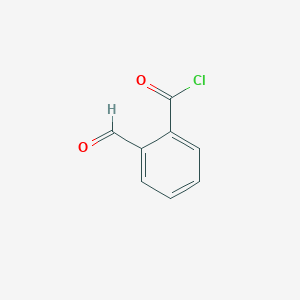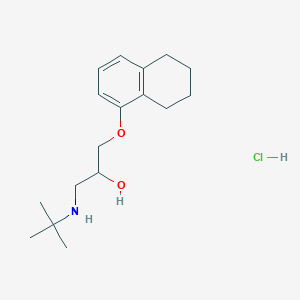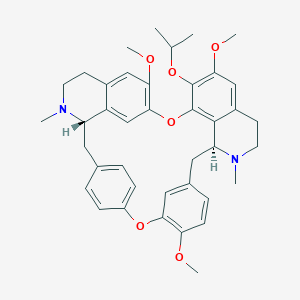
7-O-Isopropyl fangchinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Isopropyl fangchinoline is a natural alkaloid compound that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. It has been extensively studied for its potential therapeutic properties in various diseases.
Mecanismo De Acción
The mechanism of action of 7-O-Isopropyl fangchinoline involves multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. Furthermore, it has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-O-Isopropyl fangchinoline has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-O-Isopropyl fangchinoline in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include its low solubility in water, which may limit its use in certain experiments, and its high cost, which may limit its availability for research purposes.
Direcciones Futuras
For research include investigating its potential therapeutic properties in other diseases and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 7-O-Isopropyl fangchinoline involves several steps, including the extraction of the alkaloid compound from the roots of Stephania tetrandra S. Moore, purification, and structural characterization. The extraction process involves grinding the roots of the plant, followed by solvent extraction with ethanol or methanol. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
7-O-Isopropyl fangchinoline has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that 7-O-Isopropyl fangchinoline has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Propiedades
Número CAS |
125247-70-3 |
|---|---|
Nombre del producto |
7-O-Isopropyl fangchinoline |
Fórmula molecular |
C40H46N2O6 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-21-propan-2-yloxy-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C40H46N2O6/c1-24(2)46-39-37(45-7)22-28-15-17-42(4)32-19-26-10-13-33(43-5)35(20-26)47-29-11-8-25(9-12-29)18-31-30-23-36(48-40(39)38(28)32)34(44-6)21-27(30)14-16-41(31)3/h8-13,20-24,31-32H,14-19H2,1-7H3/t31-,32-/m0/s1 |
Clave InChI |
BWAFJYRTDWVKOE-ACHIHNKUSA-N |
SMILES isomérico |
CC(C)OC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES canónico |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Sinónimos |
7-O-isopropyl fangchinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




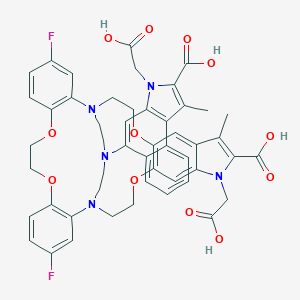
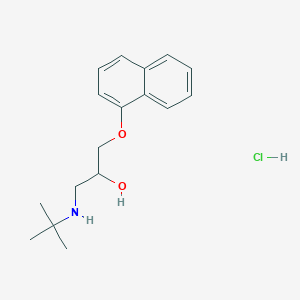
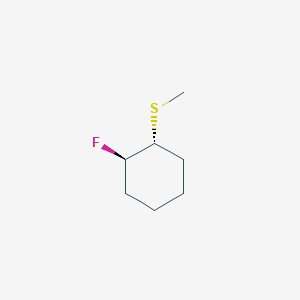
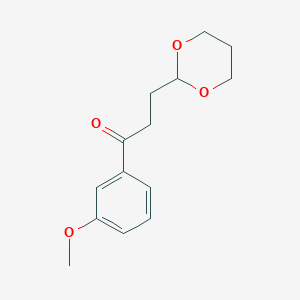
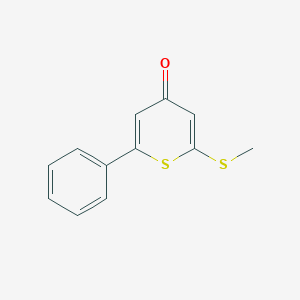
silyl](/img/structure/B55129.png)
